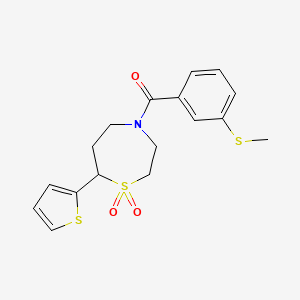

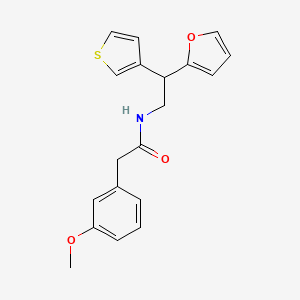

![molecular formula C14H34N8O6S B2709686 Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid CAS No. 1315367-33-9](/img/structure/B2709686.png)

Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid” is a chemical compound with the molecular formula C14H34N8O6S and a molecular weight of 442.53 . It is a research-use-only product .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 442.53 . The boiling point and storage conditions are not specified .Scientific Research Applications

Biomimetic Coordination Chemistry

Bis-guanidine ligands have been extensively used in biomimetic coordination chemistry, showing significant substitutional flexibility and a wide range of functionalities. A study by Herres‐Pawlis et al. (2005) developed a series of bis-guanidine ligands that are crucial for synthesizing and characterizing various bis-guanidines based on different spacers and substitution patterns. These compounds are essential for mimicking biological processes and have potential applications in catalysis and material science (Herres‐Pawlis et al., 2005).

Selective Sensing in Aqueous Solution

The bis(cyclopeptide) compounds, attached to a 4,4'-bis(dimethylamino)biphenyl linker, have shown the ability to selectively sense sulfate in aqueous solutions. Reyheller and Kubik (2007) discovered that the fluorescence of these compounds is quenched in the presence of sulfate, allowing for qualitative and quantitative detection even with an excess of other anions. This selectivity offers potential applications in environmental monitoring and analytical chemistry (Reyheller & Kubik, 2007).

Antimicrobial Activity

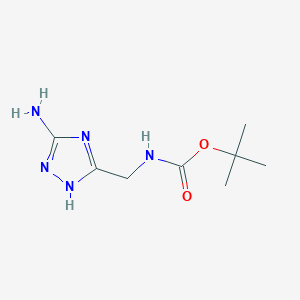

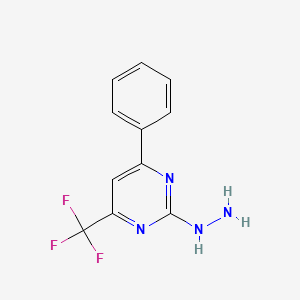

Compounds derived from bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid have been studied for their antimicrobial properties. Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives exhibiting significant antimicrobial activity against selected bacterial and fungal strains. This research opens pathways for developing new antimicrobial agents to combat resistant pathogens (Majithiya & Bheshdadia, 2022).

Molecular Electronics and Sensing

The research on reduced graphene oxide/iron(II) porphyrazine hybrids demonstrates their potential in electrochemical sensors and biosensors. Koczorowski et al. (2019) explored the electrocatalytic activity of these materials towards NADH and L-cysteine, highlighting their applications in designing sensors for bioactive compounds. Such innovative materials contribute to advancements in molecular electronics and sensing technologies (Koczorowski et al., 2019).

Mechanism of Action

In the realm of pharmaceutical research, this compound shines as a valuable building block in the synthesis of innovative drug candidates . Its unique chemical structure and properties allow researchers to explore novel therapeutic approaches, targeting a wide range of health conditions . From neurological disorders to metabolic diseases, “Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid” holds the potential to contribute to the development of life-changing treatments .

The compound’s versatility extends beyond its pharmaceutical applications, as it also finds use in the agrochemical sector . Its distinct molecular composition enables the formulation of potent and selective pesticides, helping to protect crops and enhance agricultural productivity while minimizing environmental impact .

Properties

IUPAC Name |

2-(2-morpholin-4-ylethyl)guanidine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H16N4O.H2O4S/c2*8-7(9)10-1-2-11-3-5-12-6-4-11;1-5(2,3)4/h2*1-6H2,(H4,8,9,10);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVDVZWFMWEVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=C(N)N.C1COCCN1CCN=C(N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N8O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2709604.png)

![1-(tert-butyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2709610.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2709611.png)

![3-CYCLOHEXYL-1-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]ETHYL}UREA](/img/structure/B2709615.png)

![N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2709618.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide](/img/structure/B2709622.png)